molecular formula C17H36N2O3S B14233818 N-Carbamoylhexadecane-1-sulfonamide CAS No. 595575-96-5

N-Carbamoylhexadecane-1-sulfonamide

Cat. No.: B14233818
CAS No.: 595575-96-5
M. Wt: 348.5 g/mol
InChI Key: XPFYMDLWGHOZAI-UHFFFAOYSA-N
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Description

N-Carbamoylhexadecane-1-sulfonamide is a sulfonamide derivative characterized by a 16-carbon alkyl chain (hexadecane) and a carbamoyl (-NH-C(O)-NH₂) functional group. Such features make it relevant in pharmaceutical and materials science research, particularly in drug design targeting membrane-associated proteins or lipid-rich environments. However, specific pharmacological or industrial applications remain under investigation .

Properties

CAS No.

595575-96-5

Molecular Formula

C17H36N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

hexadecylsulfonylurea

InChI

InChI=1S/C17H36N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(21,22)19-17(18)20/h2-16H2,1H3,(H3,18,19,20)

InChI Key

XPFYMDLWGHOZAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NC(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-Carbamoylhexadecane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and ammonium carbamate. Reaction conditions typically involve room temperature or mild heating, with solvents such as methanol or acetonitrile .

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, sulfenamides, and sulfinamides. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include sulfonamides with varying alkyl chain lengths and substituents. For example:

  • N-Hydroxyoctanamide : An 8-carbon alkyl chain with a hydroxy (-OH) group instead of carbamoyl. Its shorter chain reduces lipophilicity, while the hydroxy group enhances solubility in polar solvents .
  • N-Substituted Ethyl-1H-indazole-3-carboxylates : Sulfonamide derivatives with aromatic indazole cores and ester functionalities. These exhibit distinct electronic profiles due to aromatic conjugation, contrasting with the aliphatic nature of N-Carbamoylhexadecane-1-sulfonamide .

Physicochemical Properties

Compound Chain Length Functional Group LogP Solubility (mg/mL)
This compound 16 Carbamoyl 8.2 0.03
N-Hydroxyoctanamide 8 Hydroxy 3.1 12.5
Ethyl-1H-indazole-3-carboxylate 2 (ethyl) Ester 2.8 5.6

Hypothetical data based on structural trends; experimental values may vary.

The extended alkyl chain of this compound results in significantly higher LogP (lipophilicity) compared to shorter-chain analogs, reducing aqueous solubility. The carbamoyl group may improve metabolic stability compared to ester or hydroxy groups, which are prone to hydrolysis or oxidation .

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